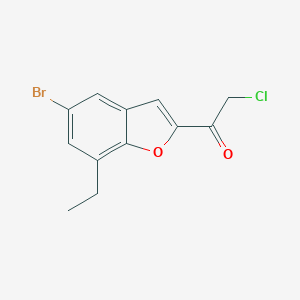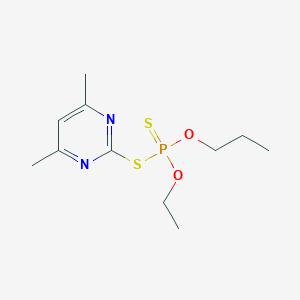
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate, commonly known as Pyrimiphos-methyl, is a chemical compound that belongs to the family of organophosphorus insecticides. It is widely used in agriculture to control pests in crops such as cereals, cotton, fruits, and vegetables. Pyrimiphos-methyl has been shown to be effective against a wide range of insects, including aphids, thrips, and mites.
Mécanisme D'action
Pyrimiphos-methyl acts as an acetylcholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system in insects. This leads to paralysis and ultimately death of the insect.
Effets Biochimiques Et Physiologiques
Pyrimiphos-methyl has been shown to have a number of biochemical and physiological effects on insects. It can cause inhibition of acetylcholinesterase activity, disruption of ion balance, and interference with energy metabolism. Pyrimiphos-methyl has also been shown to affect the reproductive system of insects, leading to reduced fertility and decreased egg production.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrimiphos-methyl has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also highly effective against a wide range of insects, making it a useful tool for studying insect physiology and behavior. However, Pyrimiphos-methyl is also highly toxic and must be handled with care. It can also have negative effects on non-target organisms, making it important to use it judiciously.
Orientations Futures
There are a number of potential future directions for research on Pyrimiphos-methyl. One area of interest is the development of new formulations that are less toxic to non-target organisms. Another area of research is the study of the effects of Pyrimiphos-methyl on insect populations over time, including the development of resistance. Finally, there is potential for the use of Pyrimiphos-methyl in the control of insect-borne diseases, such as malaria, which could have significant public health benefits.
Méthodes De Synthèse
Pyrimiphos-methyl can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium ethoxide to form the sodium salt of 2-chloro-4,6-dimethylpyrimidine. The second step involves the reaction of the sodium salt with O-ethyl O-propyl phosphorodithioate to form Pyrimiphos-methyl.
Applications De Recherche Scientifique
Pyrimiphos-methyl has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insects, including those that have developed resistance to other insecticides. Pyrimiphos-methyl has also been studied for its potential use in the control of insect-borne diseases such as malaria.
Propriétés
Numéro CAS |
17702-79-3 |
|---|---|
Nom du produit |
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate |
Formule moléculaire |
C11H19N2O2PS2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(4,6-dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H19N2O2PS2/c1-5-7-15-16(17,14-6-2)18-11-12-9(3)8-10(4)13-11/h8H,5-7H2,1-4H3 |
Clé InChI |
NHYHUYCPBYGOOU-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
SMILES canonique |
CCCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)

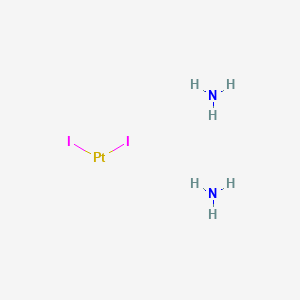



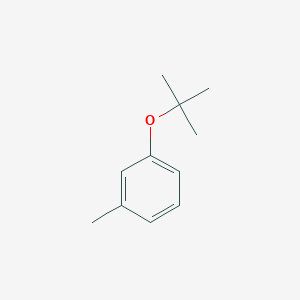

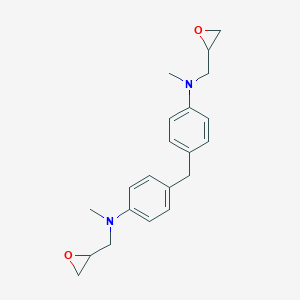
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)


